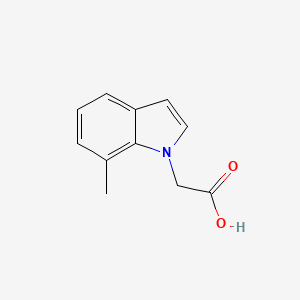

2-(7-Methyl-1h-indol-1-yl)acetic acid

描述

属性

IUPAC Name |

2-(7-methylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-3-2-4-9-5-6-12(11(8)9)7-10(13)14/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZTVIDXZOJYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Alkylation of 7-Methylindole

The key reaction involves the nucleophilic substitution of 7-methylindole at the nitrogen atom with an alkylating agent such as ethyl bromoacetate or methyl bromoacetate.

-

- Solvent: Often benzene, tetrahydrofuran (THF), or dimethylformamide (DMF)

- Base: Sodium hydroxide or potassium tert-butoxide to deprotonate the indole nitrogen

- Phase-transfer catalyst: Tetrabutylammonium bromide may be added to enhance reaction efficiency

- Temperature: Typically room temperature to moderate heating (25–50°C)

- Time: Several hours to overnight (4–16 hours)

Mechanism:

The indole nitrogen acts as a nucleophile attacking the electrophilic carbon of the bromoacetate, displacing bromide and forming the N-(acetoxyalkyl)indole ester.

Hydrolysis of the Ester Intermediate

Following alkylation, the ester group is hydrolyzed to the corresponding carboxylic acid.

-

- Base: Sodium hydroxide or lithium hydroxide in aqueous or mixed solvent systems (THF/water or methanol/water)

- Temperature: Room temperature to 50°C

- Time: Several hours to overnight

- Acidification: After hydrolysis, the reaction mixture is acidified (pH ~1–3) using hydrochloric acid to precipitate the free acid

Work-up:

The acid is extracted using organic solvents such as dichloromethane (DCM), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation | 7-methylindole + ethyl bromoacetate, NaOH, benzene, 25°C, 16 h | ~90 | Use of phase-transfer catalyst improves yield |

| Ester hydrolysis | NaOH in THF/H2O, 50°C, overnight, acidify to pH 1 | 90–95 | Product precipitates upon acidification |

| Purification | Extraction with DCM, drying, concentration | — | Final product as ocher solid |

- The use of phase-transfer catalysts such as tetrabutylammonium bromide significantly enhances the alkylation efficiency by facilitating the transfer of hydroxide ions into the organic phase where the indole is dissolved.

- Hydrolysis under mild conditions prevents degradation of the indole ring, especially the sensitive methyl substituent at the 7-position.

- Acidification to low pH (around 1) is critical to isolate the free acid in high purity and yield.

- Extraction with dichloromethane followed by washing with brine removes inorganic impurities and residual base.

| Preparation Aspect | Method Using Ethyl Bromoacetate + NaOH (Benzene) | Alternative Methods (e.g., THF solvent) |

|---|---|---|

| Reaction time | 16 hours | 4–6 hours |

| Temperature | Room temperature | 50°C |

| Yield | ~90% | 90–95% |

| Purification | Acidification + DCM extraction | Similar work-up |

| Notes | Phase-transfer catalyst recommended | Hydrolysis step requires careful pH control |

The preparation of 2-(7-Methyl-1H-indol-1-yl)acetic acid is efficiently achieved by N-alkylation of 7-methylindole with ethyl or methyl bromoacetate under basic conditions, often facilitated by phase-transfer catalysts, followed by ester hydrolysis under mild alkaline conditions and acidification to isolate the product. The method yields high purity and good yields, with careful control of reaction conditions to preserve the indole ring integrity and substitution pattern.

化学反应分析

Types of Reactions

2-(7-Methyl-1h-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Indole-2-ethanol or indole-2-aldehyde.

Substitution: Halogenated or nitrated indole derivatives.

科学研究应用

Chemical Properties and Structure

The compound features an indole ring with a methyl group at the 7-position and an acetic acid functional group. This unique structure contributes to its varied biological activities, making it a valuable compound for further research.

Scientific Research Applications

1. Medicinal Chemistry

2-(7-Methyl-1H-indol-1-yl)acetic acid has been investigated for its potential therapeutic applications. Its derivatives are known for their biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, studies have shown that certain indole derivatives exhibit significant cytotoxic effects against hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest .

- Neuroprotective Effects : The compound has shown promise in enhancing cognitive function by inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

2. Anti-inflammatory Properties

The compound has demonstrated the ability to modulate inflammatory pathways. Its derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases like arthritis and inflammatory bowel disease .

3. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which may help protect cells from oxidative stress associated with various diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Effects on Hepatocellular Carcinoma

A study demonstrated that derivatives of this compound significantly inhibited the growth of Bel-7402 hepatocellular carcinoma cells. The mechanism involved increased levels of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest in the G0/G1 phase. These findings suggest potential therapeutic applications in cancer treatment .

Case Study 2: Neuroprotective Potential

Another investigation highlighted the neuroprotective effects of this compound through its inhibition of acetylcholinesterase activity. This property may enhance memory and cognitive functions, offering a potential avenue for Alzheimer's disease treatment .

Industrial Applications

Indole derivatives, including this compound, are also utilized in various industrial applications:

作用机制

The mechanism of action of 2-(7-Methyl-1h-indol-1-yl)acetic acid involves its interaction with various molecular targets. The indole ring system can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The acetic acid moiety can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties, based on evidence from synthesis reports, safety data sheets (SDS), and chemical databases:

*Molecular weight inferred from structurally similar compounds (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid).

Key Findings:

Substituent Position and Reactivity :

- The position of the methyl group (C6 vs. C7) affects electronic properties. For example, 2-(6-Methyl-1H-indol-3-yl)acetic acid exhibits different hydrogen-bonding patterns compared to the target compound due to the acetic acid group at C3 instead of C1 .

- Ethyl or chloro substituents (e.g., 2-(7-Ethyl-1H-indol-3-yl)acetic acid) increase molecular weight and alter solubility. Chloro groups may enhance electrophilic reactivity .

Synthetic Routes :

- Analogous compounds (e.g., 2-(1H-Indol-3-yl)acetic acid) are synthesized via indole functionalization using oxalyl chloride or alkylation reactions . The target compound likely follows similar pathways, with methylation at C7 achieved using methylating agents like methyl iodide.

Biological and Industrial Relevance: Indole-3-acetic acid derivatives are precursors to auxin-like plant growth regulators. Substitutions at C7 (methyl, ethyl) may modulate hormonal activity .

生物活性

2-(7-Methyl-1H-indol-1-yl)acetic acid, an indole derivative with the molecular formula C11H11NO2, has garnered attention in medicinal chemistry due to its diverse biological activities. The indole structure is prevalent in various natural products and pharmaceuticals, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and biochemical interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Indole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression.

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells. For instance, it has been observed to increase reactive oxygen species (ROS) levels and activate pathways associated with apoptosis in hepatocellular carcinoma cells (Bel-7402) and their resistant variants .

- Apoptosis Induction : The compound's ability to trigger apoptosis is linked to its interaction with specific molecular targets, including NADPH oxidase and Sirtuin3 (SIRT3), which play crucial roles in cellular stress responses .

- Inhibition of Kinases : The binding affinity of this compound to various kinases involved in cancer progression suggests potential therapeutic applications in targeting specific signaling pathways crucial for tumor growth.

Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways:

Case Studies

Several studies highlight the biological effects of this compound:

- Study on Hepatocellular Carcinoma : In a study involving Bel-7402 cells, treatment with this compound resulted in increased ROS levels, cell cycle arrest, and significant apoptosis induction, demonstrating its potential as a therapeutic agent against liver cancer .

- Effects on Other Cancer Types : Similar effects have been observed in other cancer models, where indole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including disruption of microtubule dynamics and induction of mitotic catastrophe .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2-(7-Methyl-1H-indol-1-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of 7-methylindole with chloroacetic acid under basic conditions (e.g., NaOH in aqueous ethanol). Purification typically involves column chromatography using petroleum ether/ethyl acetate gradients (60:40 to 50:50). Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 indole:chloroacetic acid), temperature (60–80°C), and reaction time (6–12 hours). Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry (e.g., methyl group at position 7, acetic acid at position 1). Key signals include δ ~5.01 ppm (CH2 of acetic acid) and δ ~2.40 ppm (methyl group) in DMSO-d6 .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ (expected m/z: 204.22 for C11H11NO2+).

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for synthesis steps .

- Fire Safety : Employ CO2 or dry chemical extinguishers. Avoid water if incompatible with adjacent reagents .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, then collect using absorbent materials .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during structural validation?

- Methodological Answer : Contradictions in peak assignments (e.g., overlapping indole protons) can be resolved via:

- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to distinguish adjacent substituents.

- Deuterated Solvent Screening : Use D2O exchange to confirm labile protons (e.g., carboxylic acid) .

- Cross-Validation : Compare with crystallographic data (if single crystals are obtained) or computational simulations (DFT-based chemical shift predictions).

Q. What strategies improve yield in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Solvent Optimization : Replace ethanol with DMF or THF to increase solubility of intermediates.

- In-Line Monitoring : Use HPLC or TLC to track reaction progress and minimize byproduct formation .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative bacteria).

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Mechanistic Studies : Employ molecular docking to predict interactions with indole-binding proteins (e.g., tryptophan synthase) .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they resolved?

- Methodological Answer :

- Crystal Twinning : Address via SHELXL refinement with TWIN/BASF commands to deconvolute overlapping reflections .

- Disorder in Methyl/Acetic Acid Groups : Apply restraints (SIMU/DELU) to refine anisotropic displacement parameters.

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets, particularly for low-symmetry space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。